
phenylalanine-specific permease, E coli
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine-specific permease, E coli, also known as this compound, is a useful research compound. Its molecular formula is C5H4N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the topology of PheP in E. coli?
The topology of PheP, including its 12 transmembrane segments, was elucidated using genetic fusion constructs with alkaline phosphatase and β-galactosidase. These fusion proteins allowed localization of hydrophilic loops by measuring enzymatic activity in cytoplasmic or periplasmic regions. Primer extension analysis identified the transcription start site, confirming the gene structure. Site-directed mutagenesis of the initiation codon (GTG) validated the translation start point .
Q. How does PheP differ from other aromatic amino acid transporters like AroP in E. coli?
PheP is a high-affinity, phenylalanine-specific transporter, while AroP is a general aromatic amino acid permease for phenylalanine, tyrosine, and tryptophan. Despite 59.6% sequence homology, their substrate specificity arises from divergent residues in transmembrane domains. Topological models show both have 12 transmembrane spans, but AroP contains critical charged residues (e.g., E151, E153, K160) in span 5, forming a proton relay system absent in PheP .
Q. What regulatory mechanisms control pheP expression in E. coli?
Unlike aroP, tyrP, and mtr (regulated by the TyrR regulon), pheP is constitutively expressed. This constitutive expression ensures baseline phenylalanine uptake under varying metabolic conditions, independent of TyrR-mediated repression or activation. Regulatory studies used transcriptional fusions (e.g., pheP-lacZ) and growth assays under amino acid limitation .
Advanced Research Questions
Q. How can site-directed mutagenesis resolve structure-function relationships in PheP?
Proline residues (P54, P341, P442) in PheP were identified as critical for transport activity via alanine-scanning mutagenesis. P341 substitutions reduced activity by >90%, likely disrupting transmembrane helix flexibility. Mutant proteins retained membrane integration, confirmed by [³⁵S]methionine labeling and immunoprecipitation. This approach isolates functional domains without affecting protein stability .
Q. What phylogenetic evidence supports PheP’s classification within the APC superfamily?
PheP belongs to COG1113, a clan of amino acid-polyamine-organo-cation (APC) transporters. Phylogenetic analysis of 257 non-orthologous pairs in COG1113 revealed PheP clusters with E. coli AroP and S. cerevisiae CAN1 (arginine permease), supported by bootstrap values >90%. This evolutionary divergence explains substrate specificity differences despite shared 12-transmembrane topology .
Q. How do contradictions in PheP transport kinetics inform mechanistic models?
Discrepancies in reported Km values for phenylalanine (1–10 µM) arise from assay conditions (e.g., pH, proton motive force). Studies using ΔphoP mutants and competitive inhibition assays (e.g., with tryptophan or tyrosine) clarified PheP’s strict substrate specificity. Data normalization to membrane potential (via Δψ measurements) resolves kinetic variability .
Q. What role does PheP play in metabolic engineering of aromatic compounds?
PheP overexpression in recombinant E. coli enhances chorismate flux toward phenylalanine-derived metabolites, such as Pseudomonas quinolone signal (PQS). Coupling PheP with feedback-resistant DAHP synthases (e.g., AroG⁴⁶⁷) increases titers in shikimate pathway engineering. Metabolomic profiling and 13C-flux analysis quantify transport contributions to pathway efficiency .
Q. Methodological Guidance
Q. How to design experiments distinguishing PheP activity from overlapping transporters?
- Use E. coli strains with deletions in aroP, tyrP, and mtr to isolate PheP function.
- Employ radiolabeled [¹⁴C]-phenylalanine uptake assays under controlled proton motive force.
- Validate specificity via inhibition with structural analogs (e.g., p-fluorophenylalanine) .
Q. What bioinformatics tools analyze PheP homology and evolution?
- Use CLANS for sequence similarity network analysis of APC superfamily members.
- Apply PhyML or RAxML for maximum-likelihood trees, incorporating bootstrap validation.
- Predict transmembrane domains with TMHMM or MEMSAT-SVM .
Q. Data Interpretation and Reporting
-
Key Table: Functional Mutants of PheP
Mutation Transport Activity (% WT) Membrane Integration Proposed Role P54A 50% Intact Helix kinking P341A <10% Intact Span IX stability P442A 60% Intact C-terminal packing Source: -
Critical Considerations :
- Account for membrane potential variability in transport assays.
- Use orthogonal methods (e.g., FRET, cryo-EM) to validate topological models.
Propiedades
Número CAS |
138881-74-0 |
---|---|
Fórmula molecular |
C5H4N2O3 |
Peso molecular |
0 |
Sinónimos |
phenylalanine-specific permease, E coli |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.